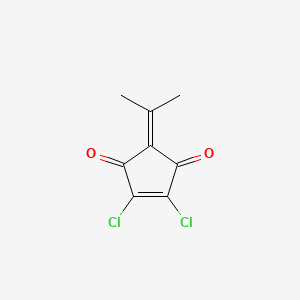
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione is a chemical compound with a unique structure that includes a cyclopentene ring substituted with chlorine atoms and a propan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentene derivatives followed by the introduction of the propan-2-ylidene group. One common method involves the reaction of cyclopent-4-ene-1,3-dione with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 5 positions. The propan-2-ylidene group can then be introduced through a reaction with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of chlorine gas and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the molecule.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals with specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the propan-2-ylidene group can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A structurally similar compound with applications in organic synthesis and medicinal chemistry.
2,4-Dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione:
Uniqueness
4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione is unique due to the specific arrangement of chlorine atoms and the propan-2-ylidene group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
63552-92-1 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
4,5-dichloro-2-propan-2-ylidenecyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O2/c1-3(2)4-7(11)5(9)6(10)8(4)12/h1-2H3 |
InChI Key |
GGCXPKUJJMCXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)C(=C(C1=O)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















